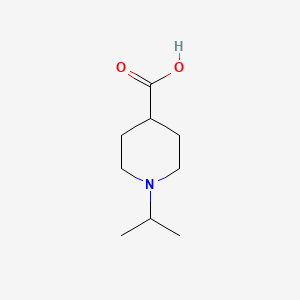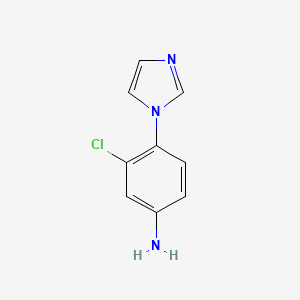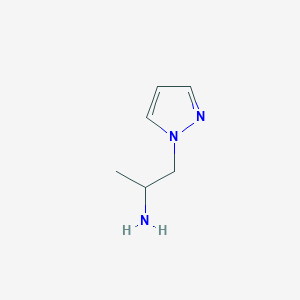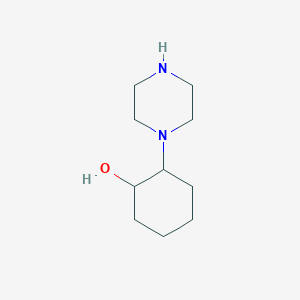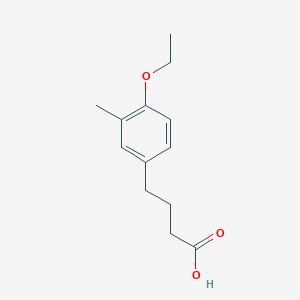
2-(Azepan-1-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Azepan-1-yl)aniline, also known as 2-azepanylbenzene, is an organic compound that is widely used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. It is a colorless, crystalline solid with a melting point of 124-126°C. It is a derivative of aniline, and is commonly used as a building block for the synthesis of a variety of pharmaceuticals, agrochemicals, and other specialty chemicals.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Characterization :
- Schiff bases involving aniline reacted with aromatic heterocyclic aldehydes, leading to synthetic oxazepine characterized using FTIR, mass spectral, and elemental analyses (Israa Jirjees, 2022).
- Efficient one-pot synthesis of tetrahydrobenz[b]azepin-4-ones was achieved using tertiary N-(but-3-ynyl)anilines, highlighting the aniline nitrogen's unique role in certain chemical processes (L. Cui et al., 2009).
Synthesis of Novel Compounds :
- A study reported the synthesis of hexahydrobenzo[b]cyclopenta[f]pyrrolo[1,2-d][1,4]diazepin-11(4aH)-one scaffolds via aza-Piancatelli rearrangement/Friedel-Crafts alkylation, showing high selectivity and conversion rates (B. Reddy et al., 2016).
- A potential novel antagonist of the strychnine-insensitive glycine binding site of the NMDA receptor was designed and synthesized starting from an aniline derivative, leading to a 2-carboxybenzo[b]azepine derivative (S. Giacobbe & R. Fabio, 2001).
Electronic and Optical Properties Analysis :
- Natural bond orbital (NBO) analysis and nonlinear optical properties of a compound structurally similar to 2-(Azepan-1-yl)aniline were investigated, highlighting the electron distribution and potential applications in optics (Y. Ulaş, 2020).
Advanced Material Development :
- Aniline was used as an efficient organocatalyst for the reductive amination of chitooligosaccharides, demonstrating its utility in the preparation of advanced functional materials (A. Guerry et al., 2013).
Medicinal Chemistry and Biological Screening :
- Azepine derivatives, including those synthesized from aniline, were explored for their potential in medicinal chemistry, with some being commercially available as drugs. Their antibacterial and antifungal activities were also assessed (A. Sharma & Ashok K. Singh, 2021).
Propiedades
IUPAC Name |
2-(azepan-1-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c13-11-7-3-4-8-12(11)14-9-5-1-2-6-10-14/h3-4,7-8H,1-2,5-6,9-10,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZCGYFNGBWOFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=CC=CC=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10424495 |
Source


|
| Record name | 2-(azepan-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51627-46-4 |
Source


|
| Record name | 2-(azepan-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(azepan-1-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

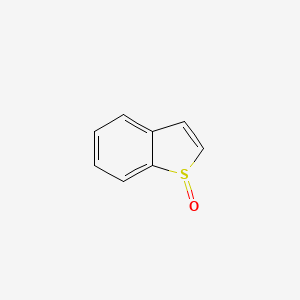
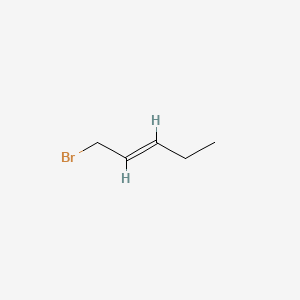
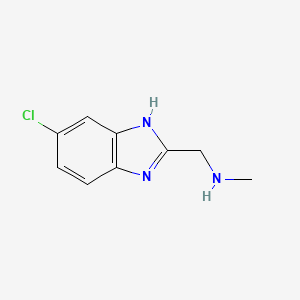
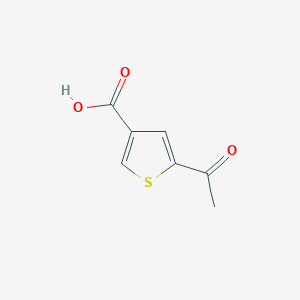
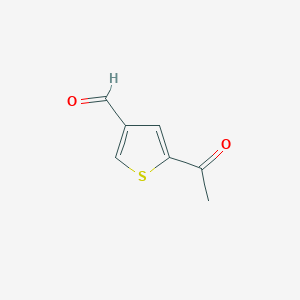
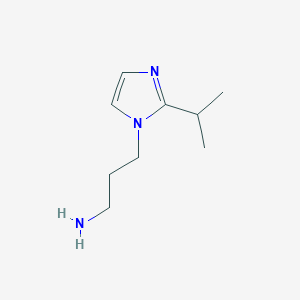
![2-[3-(Aminomethyl)piperidin-1-yl]ethanol](/img/structure/B1276540.png)

